molecular formula C24H20FN3O3 B11661356 (5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11661356
M. Wt: 417.4 g/mol
InChI Key: DAOKGFQUAIBOLE-FYJGNVAPSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves multistep reactions. One possible route includes the condensation of 4-fluorobenzaldehyde with 2,5-dimethylpyrrole to form an intermediate. Subsequent cyclization with a pyrimidine-2,4,6-trione moiety yields the final product.

      Reaction Conditions: Specific reaction conditions and reagents would depend on the chosen synthetic pathway.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would vary based on the specific reaction. For example, oxidation might involve oxidizing agents like KMnO₄ or PCC.

      Major Products: The products formed would depend on the reaction type. Detailed studies are needed to identify specific products.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.

      Medicine: It might serve as a lead compound for drug development, although no specific applications are well-documented.

      Industry: Its use in specialty chemicals or materials remains speculative.

  • Mechanism of Action

    • Unfortunately, there’s limited information on its mechanism of action. Further studies are necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H20FN3O3

    Molecular Weight

    417.4 g/mol

    IUPAC Name

    (5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

    InChI

    InChI=1S/C24H20FN3O3/c1-14-4-8-20(9-5-14)28-23(30)21(22(29)26-24(28)31)13-17-12-15(2)27(16(17)3)19-10-6-18(25)7-11-19/h4-13H,1-3H3,(H,26,29,31)/b21-13+

    InChI Key

    DAOKGFQUAIBOLE-FYJGNVAPSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)/C(=O)NC2=O

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)C(=O)NC2=O

    Origin of Product

    United States

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